Sodium Acetate-13C, d3
Description
Significance of Stable Isotope Probes in Scientific Inquiry
Stable isotope probes are non-radioactive forms of atoms that have unique properties, enabling their use in a wide range of applications, including water and soil management, environmental studies, nutrition assessment, and forensics. iaea.org In metabolic research, stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H or D) are used to label molecules such as glucose, amino acids, and fatty acids. nih.govmaastrichtuniversity.nl This labeling makes the tracer molecule distinguishable from its naturally occurring counterpart, allowing its detection and quantification using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. maastrichtuniversity.nlcymitquimica.com
The use of stable isotope tracers is a safe and effective method to study the metabolism of carbohydrates, fats, and proteins in living organisms. maastrichtuniversity.nl This approach allows for the qualitative and quantitative analysis of metabolic pathways, providing valuable information on the origin and relative production rates of various metabolites. nih.gov The insights gained from stable isotope tracing are crucial for understanding the effects of genetic modifications and other disturbances on cellular metabolism. nih.gov
Historical Development of Acetate (B1210297) as a Fundamental Precursor in Chemical and Biological Systems
Acetate is a fundamental building block in the biosynthesis of a vast array of natural products. wikipedia.org Its role as a precursor was first hypothesized in the early 20th century, and later experimentally confirmed, leading to a comprehensive understanding of the biosynthesis of polyketides, a diverse family of compounds with a wide range of biological activities. oup.com
In biological systems, acetate is primarily utilized in the form of acetyl-coenzyme A (acetyl-CoA). wikipedia.org Acetyl-CoA is a central metabolite derived from the breakdown of carbohydrates, fats, and amino acids. It serves as the starting point for the synthesis of fatty acids and a variety of other essential molecules. pnas.orgnih.gov The acetyl-CoA pathway is considered one of the most ancient and fundamental metabolic pathways, with evidence of its operation found in rocks dating back 3.8 billion years. frontiersin.org
Unique Advantages of Carbon-13 and Deuterium Dual-Labeling in Acetate for Mechanistic Elucidation
The dual labeling of acetate with both carbon-13 and deuterium offers significant advantages for detailed mechanistic studies of chemical and biochemical reactions. alfa-chemistry.com This technique allows researchers to simultaneously track the fate of both carbon and hydrogen atoms within a molecule. cymitquimica.com
The incorporation of deuterium can enhance the metabolic stability of a compound, while carbon-13 labeling facilitates its tracking and quantification using mass spectrometry and NMR spectroscopy. alfa-chemistry.com This combined approach provides a powerful tool for investigating reaction mechanisms, understanding the connectivity of different functional groups, and elucidating complex biosynthetic pathways. alfa-chemistry.comorganic-chemistry.org For instance, in studies of polyketide biosynthesis, feeding organisms with acetate labeled with both ¹³C and ²H has provided valuable insights into carbon-hydrogen bond rearrangements during the formation of complex natural products. beilstein-journals.org
Overview of Research Paradigms Advanced by Sodium Acetate-13C, d3 Applications
This compound is a stable, isotopically labeled compound that has found widespread use in various fields of scientific research. cymitquimica.com Its applications span from metabolic research and biomolecular NMR to proteomics and MS/MS standards. isotope.comisotope.com
In metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions, this compound serves as a tracer to elucidate the metabolic pathways involved in the conversion of acetate into other molecules, such as lipids. nih.govfrontiersin.org For example, studies using this tracer have provided a detailed understanding of how oleaginous yeast converts acetate into triglycerides, which are a potential source of biodiesel. nih.gov
Furthermore, this compound is employed in the study of natural product biosynthesis. By feeding this labeled precursor to microorganisms, researchers can determine the biosynthetic origin of complex molecules and unravel the intricate enzymatic reactions involved in their formation. researchgate.net This information is crucial for the discovery and development of new therapeutic agents. oup.com The dual-labeling also aids in understanding drug metabolism and distribution in vivo. alfa-chemistry.com
Interactive Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 102212-93-1 cymitquimica.comeurisotop.com | C¹³CD₃NaO₂ cymitquimica.com | 86.04 chemsrc.com |
| Sodium acetate (1,2-¹³C₂, 99%; D₃, 98%) | 123333-80-2 isotope.com | CD₃COONa isotope.com | 87.04 isotope.com |
| Sodium acetate-2-13C,d3 | 85355-10-8 sigmaaldrich.com | ¹³CD₃CO₂Na sigmaaldrich.com | 86.04 sigmaaldrich.com |
| Sodium acetate (D₃, 99%) | 39230-37-0 isotope.com | CD₃COONa isotope.com | 85.05 isotope.com |
| Sodium acetate-13C2 | 56374-56-2 sigmaaldrich.com | ¹³CH₃¹³CO₂Na sigmaaldrich.com | 84.02 sigmaaldrich.com |
| Sodium Acetate | 127-09-3 nih.gov | CH₃COONa nih.gov | 82.03 |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C2H3NaO2 |
|---|---|
Molecular Weight |
86.045 g/mol |
IUPAC Name |
sodium;2,2,2-trideuterioacetate |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1D3; |
InChI Key |
VMHLLURERBWHNL-SPZGMPHYSA-M |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment Strategies for Sodium Acetate 13c, D3
Regioselective Carbon-13 Incorporation at the Carboxyl Position
The introduction of a carbon-13 (¹³C) atom specifically at the carboxyl position of the acetate (B1210297) molecule is a foundational step in the synthesis of many singly and multiply labeled acetate derivatives. This regioselectivity is critical for tracing the metabolic fate of the carboxyl group in biochemical pathways.
A common strategy for achieving this involves the use of precursors where the carbon atom destined to become the carboxyl carbon is already a ¹³C isotope. For instance, the Grignard reaction provides a classic and effective method. This can be achieved by reacting a methyl magnesium halide (CH₃MgX) with ¹³C-labeled carbon dioxide (¹³CO₂). The resulting carboxylate, upon acidic workup, yields acetic acid with a ¹³C-labeled carboxyl group. Subsequent neutralization with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃), produces sodium acetate-1-¹³C.
Another approach involves the oxidation of a precursor already containing the ¹³C label at the appropriate position. For example, the oxidation of [1-¹³C]ethanol can yield [1-¹³C]acetic acid. The choice of starting material and reaction pathway often depends on the availability and cost of the ¹³C-labeled precursors. The efficiency of these reactions is paramount to ensure the highest possible incorporation of the ¹³C isotope into the final product.
Deuterium (B1214612) Labeling Techniques for the Methyl Group (d3)
The substitution of the three hydrogen atoms of the methyl group with deuterium (d3) is another key aspect of synthesizing sodium acetate-13C, d3. This labeling provides a distinct mass shift and is invaluable for studies using mass spectrometry and certain types of NMR spectroscopy.
Deuterium Exchange Methods
Hydrogen-deuterium exchange (H/D exchange) reactions are a common method for introducing deuterium into a molecule. nih.gov For acetic acid, this is typically achieved under basic conditions. The protons on the methyl group of acetic acid are acidic enough to be removed by a strong base, forming a carbanion. nih.gov In the presence of a deuterium source, such as deuterium oxide (D₂O), the carbanion is quenched by a deuteron, resulting in the incorporation of a deuterium atom. nih.gov
To achieve full deuteration of the methyl group (d3), this process must be repeated. This often requires harsh conditions, such as high temperatures and strongly basic solutions (e.g., NaOD in D₂O). mdpi.com The efficiency of the exchange is dependent on factors like pH, temperature, and the duration of the reaction. nih.gov The use of a deuterated solvent like D₂O as the deuterium source is common and helps to drive the equilibrium towards the deuterated product. acs.org
| Parameter | Effect on Deuterium Exchange |
| pH | Higher pH (basic conditions) facilitates the deprotonation of the methyl group, increasing the rate of exchange. nih.gov |
| Temperature | Increased temperature generally accelerates the rate of the exchange reaction. mdpi.com |
| Deuterium Source | A large excess of a high-purity deuterium source (e.g., D₂O) is crucial for driving the reaction to completion and achieving high isotopic enrichment. acs.org |
| Catalyst | Base catalysts, such as sodium deuteroxide (NaOD), are typically used to promote the exchange. mdpi.com |
De novo Synthesis with Deuterated Precursors
An alternative to deuterium exchange is the de novo synthesis of the acetate molecule using precursors that are already deuterated. This approach can offer greater control over the isotopic purity of the final product. For example, starting with deuterated methane (B114726) (CD₄) or deuterated methyl iodide (CD₃I) allows for the direct construction of the d3-methyl group.
One possible synthetic route involves the carbonylation of deuterated methyl iodide (CD₃I) using a transition metal catalyst, followed by hydrolysis to produce deuterated acetic acid (CD₃COOH). Another method could utilize deuterated acetylene (B1199291) as a starting material, which can be hydrated to form acetaldehyde-d4 (B137916) and subsequently oxidized to acetic acid-d4. These de novo methods can be more complex and expensive due to the cost of the deuterated starting materials but can result in very high levels of deuterium incorporation. nih.gov
Combined Multi-Isotopic Labeling Approaches (13C and d3)
The synthesis of this compound requires a strategy that combines both carbon-13 and deuterium labeling in a single molecule. sigmaaldrich.com This can be achieved in a stepwise manner or through a more integrated approach.
A common strategy involves first synthesizing [1-¹³C]acetic acid and then subjecting it to deuterium exchange conditions to produce [1-¹³C, d3]acetic acid. sigmaaldrich.com This method leverages the techniques described in the previous sections. The [1-¹³C]acetic acid is treated with a strong base in the presence of D₂O to facilitate the exchange of the methyl protons for deuterons. mdpi.com
Alternatively, a de novo synthesis can be designed to incorporate both isotopes from the start. For example, reacting a deuterated Grignard reagent, such as methyl-d3-magnesium iodide (CD₃MgI), with ¹³C-labeled carbon dioxide (¹³CO₂) would directly yield [1-¹³C, d3]acetic acid upon workup. nih.gov This approach can be highly efficient in terms of isotopic incorporation but relies on the availability of the doubly labeled precursors. The final step in all these synthetic routes is the neutralization of the [1-¹³C, d3]acetic acid with a sodium base to yield the target compound, this compound. sigmaaldrich.com
Analytical Validation of Isotopic Purity and Positional Enrichment
After synthesis, it is crucial to validate the isotopic purity and the specific positions of the isotopic labels within the this compound molecule. researchgate.net This is essential to ensure the reliability of the data obtained from experiments using this labeled compound. Several analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for confirming the positional enrichment of the isotopes.
¹³C-NMR spectroscopy can be used to confirm the presence and position of the carbon-13 label. The chemical shift of the carboxyl carbon will be distinct from that of the methyl carbon. researchgate.netresearcher.life In sodium acetate-1-¹³C, d3, a strong signal would be observed for the ¹³C-labeled carboxyl carbon, while the signal for the natural abundance ¹³C in the methyl position would be significantly weaker.
²H-NMR (Deuterium NMR) can directly detect the presence of deuterium in the methyl group.
¹H-NMR spectroscopy is also valuable. The absence or significant reduction of the proton signal for the methyl group is a strong indicator of successful deuteration.
| Analytical Technique | Information Provided |
| ¹³C-NMR | Confirms the position of the ¹³C label at the carboxyl group. researchgate.netresearcher.life |
| ²H-NMR | Directly detects the deuterium atoms in the methyl group. |
| ¹H-NMR | Shows the absence or reduction of proton signals from the methyl group, indicating deuteration. |
| Mass Spectrometry | Determines the overall isotopic enrichment and the distribution of different isotopologues (e.g., M+4). researchgate.netalmacgroup.com |
Scalability Considerations in the Synthesis of Highly Enriched Labeled Compounds
The synthesis of highly enriched isotopically labeled compounds like this compound on a larger scale presents several challenges. microtracesolutions.comresearchgate.net The cost and availability of the starting materials, particularly those with high isotopic enrichment (e.g., ¹³CO₂ and deuterated solvents), are significant factors. researchgate.net
Furthermore, the purification of the final product to remove any unlabeled or partially labeled species is essential for applications requiring high isotopic purity. microtracesolutions.com Techniques such as recrystallization or chromatography may be employed, and their scalability must be considered. The integration of flow chemistry is an emerging trend that can enhance the scalability and efficiency of stable isotope synthesis by providing precise control over reaction parameters, leading to higher yields and purer products. adesisinc.com As the demand for isotopically labeled compounds grows, the development of scalable and cost-effective synthetic methods will continue to be an important area of research. giiresearch.com
Advanced Spectroscopic and Spectrometric Applications of Sodium Acetate 13c, D3
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracing
NMR spectroscopy is a primary analytical technique that leverages the magnetic properties of atomic nuclei. The presence of NMR-active nuclei like ¹³C and ²H in Sodium Acetate-13C, d3 enables a range of specialized experiments for isotopic tracing.
¹³C Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular reactions. sci-hub.sed-nb.info By introducing a ¹³C-labeled substrate, such as [¹³C]acetate, into a biological system, scientists can trace the path of the labeled carbon atoms through various metabolic pathways. researchgate.netosti.gov This method is crucial for understanding cellular physiology and identifying metabolic bottlenecks in microorganisms. osti.govnih.gov
In non-human biological systems like bacteria, yeast, and plants, this compound serves as a key tracer. Acetate (B1210297) is a central metabolite that is converted into acetyl-CoA, a precursor for numerous biosynthetic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid synthesis. When cells are cultured with ¹³C-labeled acetate, the ¹³C isotope is incorporated into various downstream metabolites. By analyzing the ¹³C labeling patterns of these metabolites, particularly proteinogenic amino acids, using ¹³C NMR or mass spectrometry, researchers can deduce the active metabolic routes and their relative fluxes. nih.govplos.org
For instance, studies in microbial systems often use a mixture of labeled substrates, such as [1-¹³C]glucose and [U-¹³C]glucose, to accurately map flux distribution. nih.gov The addition of labeled acetate can further resolve fluxes around the acetyl-CoA node. sci-hub.se The resulting data on the mass distribution of isotopes in key metabolites are then fitted to a computational model of the organism's metabolic network to calculate the intracellular fluxes. nih.govplos.org This approach has been instrumental in metabolic engineering, helping to optimize the production of biochemicals by identifying and alleviating pathway limitations. nih.gov
Table 1: Example of ¹³C-MFA Data in a Microbial System Fed Labeled Acetate This table is illustrative and represents typical data obtained in a ¹³C-MFA experiment.
| Metabolite | Isotopic Labeling Pattern (Mass Isotopomer Distribution) | Inferred Pathway Activity |
|---|---|---|
| Citrate | High enrichment in M+1 and M+2 isotopomers | Indicates significant flux from acetate via acetyl-CoA into the TCA cycle. |
| Glutamate (B1630785) | Labeling pattern reflects TCA cycle activity | Used as a proxy for the labeling of its precursor, α-ketoglutarate, to quantify TCA cycle flux. |
| Leucine | M+2 labeling | Shows incorporation of acetyl-CoA derived from the labeled acetate into amino acid biosynthesis. |
| Fatty Acids | Repeating M+2 units | Demonstrates the direct use of acetate for de novo fatty acid synthesis. |
The deuterated methyl group (CD₃) in this compound offers unique opportunities for investigation using Deuterium (B1214612) (²H) NMR. ²H is a quadrupolar nucleus, and its NMR signal is highly sensitive to the local electronic environment and molecular motion. acs.org This makes ²H NMR an excellent tool for studying the dynamics of the methyl group itself. nih.govcornell.edu
Studies on molecules with deuterated methyl groups analyze the ²H NMR lineshapes and relaxation times to characterize the rate and geometry of methyl group rotation. arxiv.orgcdnsciencepub.com This rotation is not always free and can be influenced by the molecular structure and the surrounding medium (e.g., its incorporation into a larger molecule or its interaction in a solvent). The activation energy for methyl rotation can be determined from temperature-dependent ²H NMR measurements, providing insight into steric hindrance and intermolecular interactions. acs.orgcdnsciencepub.com
In solvent studies, deuterated acetate can be used to probe interactions with solute molecules or to study the structure of liquid crystals. The quadrupolar splitting observed in the ²H NMR spectrum of deuterated acetate dissolved in an ordered solvent provides information about the alignment of the acetate molecule within the solvent matrix. Furthermore, deuterium isotope effects, where the substitution of protium (B1232500) (¹H) with deuterium alters the chemical shifts of nearby nuclei, can be studied in detail. rsc.orgrsc.org These long-range isotope effects, observed in ¹³C NMR spectra, can provide subtle structural and environmental information. rsc.orgrsc.org
A major limitation of ¹³C NMR is its inherently low sensitivity. Hyperpolarization techniques, such as dissolution Dynamic Nuclear Polarization (d-DNP), can overcome this by increasing the ¹³C NMR signal by more than 10,000-fold. nih.govnih.gov This dramatic signal enhancement enables real-time monitoring of metabolic processes in vivo and in vitro. nih.gov
This compound is an important substrate for hyperpolarized ¹³C NMR studies. nih.gov In a typical d-DNP experiment, a sample containing the ¹³C-labeled acetate, a stable radical (polarizing agent), and a glassing solvent is cooled to very low temperatures (around 1.2 K) in a high magnetic field. core.ac.ukacs.org Microwaves are then used to transfer the high polarization of the electron spins of the radical to the ¹³C nuclei. acs.org The hyperpolarized solid sample is then rapidly dissolved in a hot solvent and transferred for NMR analysis. researchgate.net
The deuteration of the methyl group in [1-¹³C, d₃]acetate is particularly beneficial in the liquid state because it extends the longitudinal relaxation time (T₁) of the ¹³C nucleus. nih.govcore.ac.uk A longer T₁ means the hyperpolarized signal persists for a longer duration, providing a wider window to observe its metabolic conversion. core.ac.uk Hyperpolarized [1-¹³C]acetate has been used to probe acetyl-CoA metabolism and TCA cycle activity in real-time. ismrm.org Studies have shown that the location of the ¹³C label and the presence of deuterium can influence the efficiency of the DNP process itself in the solid state. nih.govacs.org
The presence of two different NMR-active labels (¹³C and ²H) in this compound allows for sophisticated multi-nuclear NMR experiments. Heteronuclear correlation spectroscopy, which correlates the signals of two different types of nuclei connected by a chemical bond, is particularly powerful. researchgate.net
A ¹³C-²H correlation experiment on a metabolite derived from this compound can unambiguously link the ¹³C and ²H signals that originated from the same acetate molecule. nih.govresearchgate.net This is achieved by transferring magnetization between the ¹³C and ²H nuclei through their scalar (J) coupling. researchgate.net Such experiments are invaluable for spectral assignment, especially in complex mixtures where signals may overlap. nih.gov For instance, a ¹³C-²H correlation spectrum can help assign crowded ²H spectra by spreading the signals out over the much wider chemical shift range of ¹³C. nih.gov While technically challenging due to the quadrupolar nature of ²H, specialized pulse sequences have been developed to achieve this. nih.govuni-mainz.de These methods are crucial for detailed structural and dynamic studies of biomolecules. nih.govutoronto.ca
Table 2: Common Heteronuclear NMR Experiments Applicable to ¹³C,d₃-Labeled Compounds
| Experiment | Information Provided | Application for this compound |
|---|---|---|
| ¹³C-¹H HSQC/HMQC | Correlation between a carbon atom and its directly attached proton(s). | Standard method to confirm labeling patterns if some protons are present. |
| ¹³C-²H HETCOR/HSQC | Direct correlation between a ¹³C nucleus and a covalently bonded ²H nucleus. nih.govresearchgate.net | Traces the intact C-CD₃ bond, confirming the metabolic fate of the acetyl group. researchgate.net |
| ¹H-¹³C HMBC | Correlation between protons and carbons over two or three bonds. | Can trace the connectivity from other parts of a metabolite back to the labeled acetyl group. |
| Multi-FID Detection | Simultaneous detection of signals from different nuclei (e.g., ¹³C and ²H). researchgate.net | Increases experimental throughput by acquiring data from both labels in a single scan. researchgate.net |
Mass Spectrometry (MS) for Isotopic Profile Analysis
Mass spectrometry measures the mass-to-charge ratio of ions, making it an essential tool for analyzing isotopic labeling patterns. When a molecule like this compound is metabolized, the heavy isotopes are incorporated into larger product molecules. MS can detect the resulting mass shift, providing quantitative data on metabolic activity. researchgate.net This technique is often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) to separate complex mixtures of metabolites before analysis. nih.gov
Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of MS that measures the relative abundance of isotopes with extremely high precision. researchgate.netforensic-isotopes.org It is widely used to determine the origin of substances in fields like food authentication, environmental science, and forensics. researchgate.net While IRMS typically measures bulk isotopic composition, when coupled with a separation technique like gas chromatography (GC-IRMS), it can perform compound-specific isotope analysis (CSIA). fmach.itoup.com
This compound, with its well-defined dual isotopic signature, can serve as an ideal internal standard or tracer for source attribution studies. In environmental tracing, a release of a compound with a unique isotopic signature allows scientists to track its movement and fate in the environment. For example, by analyzing samples from a particular site and looking for the specific ¹³C and ²H enrichment pattern of the tracer, its contribution to the local pool of acetate can be quantified. This approach helps in understanding processes like the biodegradation of pollutants or the flow of nutrients in an ecosystem. The ability of IRMS to measure minute variations in isotope ratios makes it possible to detect even highly diluted tracers. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Tracer Metabolomics
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique in tracer metabolomics, offering high sensitivity and specificity for analyzing complex biological mixtures. When used with this compound, LC-MS/MS allows researchers to track the metabolic fate of the acetate molecule with exceptional detail. In these experiments, the labeled acetate is introduced to a biological system, such as cell cultures or organisms, and becomes a substrate for various metabolic processes, most notably the Krebs (TCA) cycle via its conversion to acetyl-CoA.
The use of stable isotopic tracers is essential for moving beyond static measurements of metabolite concentrations to the assessment of dynamic pathway activities, or metabolic fluxes. chromservis.eueurisotop.com While a simple measurement might show an elevated level of a metabolite, it cannot distinguish between increased production and decreased consumption. chromservis.eu Isotopic tracers resolve this ambiguity; by tracking the incorporation of labels from a precursor like this compound into a product, the rate of synthesis can be quantified. chromservis.eueurisotop.com
Methodologically, samples are collected over time, and metabolites are extracted. biorxiv.org These extracts are then separated using liquid chromatography before being ionized and analyzed by a tandem mass spectrometer. diva-portal.org The mass spectrometer is set to detect the specific mass shifts caused by the incorporation of ¹³C and deuterium (d) from the tracer, allowing for the differentiation of labeled from unlabeled metabolites. nih.gov This enables the quantification of isotopic enrichment in key metabolites like citrate, malate, and aspartate, providing a detailed picture of TCA cycle activity and the contribution of acetate to cellular energy metabolism. nih.gov For instance, researchers can monitor the appearance of M+2 isotopologues in TCA cycle intermediates, indicating the incorporation of the [¹³C₂]-acetyl-CoA unit derived from the labeled acetate. nih.gov
Table 1: Example LC-MS/MS Parameters for Tracer Metabolomics
| Parameter | Setting | Purpose |
|---|---|---|
| Chromatography | ZIC-pHILIC Column | Separation of polar metabolites like organic acids and amino acids. diva-portal.org |
| Mobile Phase | Acetonitrile/Ammonium Bicarbonate Gradient | Elution of a wide range of metabolites based on polarity. diva-portal.org |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Efficient ionization of acidic compounds like TCA cycle intermediates. |
| MS Analysis | Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) | Targeted detection and quantification of expected labeled and unlabeled metabolites. |
| Mass Analyzer | Triple Quadrupole (QqQ) or Q-Orbitrap | Provides high sensitivity and specificity for quantifying low-abundance isotopologues. diva-portal.orgnih.gov |
This table represents a typical configuration for LC-MS/MS-based tracer metabolomics.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Fractionation
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for stable isotope tracing, particularly for volatile or semi-volatile compounds. To analyze non-volatile metabolites like amino acids and organic acids derived from this compound, a chemical derivatization step is required to make them amenable to gas chromatography. nih.govnih.gov A common method involves derivatization with reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) esters, which are more volatile and thermally stable. nih.govnih.gov
Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the column's stationary phase. epa.gov The separated compounds then enter the mass spectrometer, which fragments them via electron impact ionization. nih.gov The resulting fragmentation patterns and mass-to-charge ratios are analyzed to determine the mass isotopomer distribution for each metabolite. nih.govnih.gov This distribution reveals the extent and position of isotopic labeling, providing insights into isotopic fractionation—the differential incorporation of isotopes into various metabolic pools.
The analysis allows for the correction of naturally occurring isotopic abundances (e.g., the natural 1.1% abundance of ¹³C), enabling a precise comparison between unlabeled (¹²C) metabolite abundances and those synthesized from the ¹³C tracer. nih.govnih.gov Early metabolic research relied heavily on GC-MS, and the development of specialized techniques like GC-combustion-MS (GC-C-MS) further enhanced the ability to measure very low isotopic enrichments, which was a precursor to modern proteomic and metabolomic methods. buchem.com
Table 2: Research Findings on Isotopic Fractionation using GC-MS
| Study Focus | Key Finding | Analytical Detail | Reference |
|---|---|---|---|
| In vivo T-cell metabolism | Traced ¹³C from glucose and glutamine into TCA cycle intermediates. | Derivatized metabolites as TBDMS esters; used an Agilent 5975C GC/MS with a DB-5MS+DG column. | nih.govnih.gov |
| Acetate biogeochemistry | Investigated stable carbon isotopic composition (δ¹³C) of acetate to understand its production and consumption. | While not exclusively GC-MS, highlights that isotopic fractionation is sensitive to specific biochemical processes. | ogeochem.jp |
| Metabolite abundance | Determined mass isotopomer distribution for cellular metabolites using a custom algorithm to correct for natural isotope abundance. | Data acquired in both full scan and selected ion monitoring (SIM) modes. | nih.gov |
High-Resolution Mass Spectrometry for Isotopic Identification
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is critical for the unambiguous identification and quantification of isotopically labeled compounds. Instruments like the QExactive Orbitrap provide high-resolution accurate mass (HRAM) detection, which is essential for distinguishing between metabolites with very similar masses. biorxiv.orgnih.gov
When tracing metabolites from this compound, the incorporation of multiple ¹³C and deuterium atoms results in a distinct mass shift. HRMS can resolve the fine isotopic structure of a metabolite's mass spectrum, allowing researchers to confidently identify and quantify different isotopologues (molecules that differ only in their isotopic composition). For example, HRMS can easily separate a metabolite labeled with one ¹³C atom from an unlabeled metabolite that happens to contain a naturally abundant heavy isotope. eurisotop.com This capability is crucial for accurately calculating isotopic enrichment and tracing metabolic pathways. acs.org
The precision of HRMS enables the confident assignment of elemental compositions to detected mass peaks. dtu.dk This is particularly valuable in untargeted metabolomics, where the identities of all detected metabolites are not known a priori. By providing exact mass measurements (typically with <5 ppm error), HRMS significantly narrows down the potential chemical formulas for an unknown peak, facilitating its identification. biorxiv.org This analytical rigor ensures that the detected labeled species are correctly identified as derivatives of the administered tracer, preventing misinterpretation of the data. biorxiv.orgdtu.dk
Integrated Spectroscopic and Spectrometric Data Analysis in Systems Biology (Non-Human)
The data generated from LC-MS, GC-MS, and HRMS analyses of this compound-traced metabolites are information-rich but require sophisticated computational analysis to yield biological insights. In the field of systems biology, these data are integrated into comprehensive models to understand the structure and regulation of metabolic networks in non-human model organisms. acs.orgdtu.dk
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a primary example of this integrated approach. nih.gov It involves fitting the experimentally measured mass isotopomer distributions to a mathematical model of the organism's biochemical network. nih.gov This process allows for the calculation of intracellular metabolic fluxes—the rates of all the reactions in the network—providing a quantitative map of cellular metabolism. chromservis.eunih.gov Such models can reveal, for example, the relative contributions of different substrates (like glucose versus acetate) to the TCA cycle or quantify the activity of anaplerotic pathways that replenish cycle intermediates. nih.gov
This systems-level analysis moves beyond the identification of individual labeled compounds to a holistic understanding of metabolic function. dtu.dk By combining metabolomic data with genomic or proteomic information, researchers can link observed metabolic phenotypes to underlying genetic or regulatory mechanisms. acs.orgdtu.dk For instance, observing a change in a metabolic flux after a genetic perturbation can directly link the gene to that metabolic function. This integrated approach has been successfully applied to study the metabolism of various non-human systems, from microorganisms to animal models, providing deep insights into metabolic regulation in health and disease. buchem.comdtu.dk
Elucidation of Biochemical and Chemical Reaction Mechanisms Using Isotopic Labeling Excluding Human Clinical Data
Carbon Flow in Central Carbon Metabolism (e.g., TCA Cycle, Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway)
Sodium Acetate-¹³C, d₃ is a key tool for ¹³C Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify the flow of carbon through the central metabolic networks of a cell. When cells are supplied with labeled acetate (B1210297), it is converted into acetyl-CoA, a central hub of metabolism.
The labeled acetyl-CoA enters the Tricarboxylic Acid (TCA) cycle, a series of reactions essential for energy production. By analyzing the pattern of ¹³C incorporation into TCA cycle intermediates like citrate, malate, and succinate, researchers can determine the rate of cycle activity and identify the relative contributions of different fuel sources. nih.govresearchgate.netbiorxiv.org For instance, studies in CD8+ T cells have used ¹³C-acetate to show that as these immune cells mature, they switch from using fuels like glutamine to relying more on acetate to fuel the TCA cycle. nih.govnih.gov
While acetate enters metabolism downstream of glycolysis, isotopic tracing can reveal how acetate utilization impacts the broader network. For example, by measuring the labeling patterns in molecules derived from both glycolysis and the TCA cycle, the interplay between these pathways can be understood. Furthermore, ¹³C-MFA with labeled acetate has been used to delineate the flow through connected pathways like the pentose phosphate pathway (PPP), which is crucial for generating NADPH and precursors for nucleotide synthesis. isotope.com
| Metabolic Pathway | Key Role of ¹³C, d₃-Acetate Tracing | Research Findings |
| TCA Cycle | Quantifies the rate of acetyl-CoA entry and oxidative metabolism. | Demonstrates shifts in fuel preference, such as the increased reliance on acetate by mature CD8+ T cells. nih.govnih.gov |
| Gluconeogenesis | Traces the carbon backbone from acetate to the synthesis of new glucose. | Flux analysis in yeast reveals variable activity depending on the strain and growth phase. isotope.com |
| Pentose Phosphate Pathway (PPP) | Determines the flux towards NADPH and nucleotide precursor synthesis. | Identifies the PPP as the primary source of NADPH for lipid synthesis in oleaginous yeast fed with acetate. isotope.com |
Tracing Acetate Incorporation into Macromolecules (e.g., Lipids, Amino Acids)
The acetyl-CoA derived from Sodium Acetate-¹³C, d₃ is a fundamental building block for a wide range of essential macromolecules.
Lipids: Isotopic labeling studies have precisely tracked the incorporation of ¹³C-acetate into fatty acids and complex lipids. In the oleaginous yeast Yarrowia lipolytica, ¹³C-MFA demonstrated the direct conversion of acetate into storage lipids (triacylglycerides), providing a quantitative map of the lipid synthesis pathways. isotope.com This allows researchers to understand how microorganisms channel carbon from simple sources into energy-dense molecules.
Amino Acids: Many amino acids derive their carbon skeletons from TCA cycle intermediates. By feeding cells ¹³C-acetate, the label is incorporated into these intermediates and subsequently into amino acids. For example, studies in yeast and insect cells have shown efficient incorporation of ¹³C from acetate into glutamate (B1630785) and alanine (B10760859). nih.gov Similarly, tracing studies have followed the labeled carbon from acetate into aspartate and proline, providing insights into amino acid biosynthesis networks. researchgate.net
Investigation of Acetate-Derived Biosynthetic Pathways in Microorganisms and Plants
Isotopically labeled acetate is indispensable for discovering and delineating the biosynthetic pathways of natural products, which are often complex molecules with valuable properties.
In microorganisms, feeding experiments with ¹³C-labeled acetate have been foundational in understanding how many antibiotics and other bioactive compounds are made. For example, by supplementing cultures of Streptomyces chartreusis with sodium [1-¹³C]- and [1,2-¹³C]acetate, researchers used ¹³C NMR spectroscopy to prove that the entire 19-carbon aglycone core of the antibiotic chartreusin (B1668571) is derived from acetate units. researchgate.net The specific pattern of coupled and uncoupled ¹³C atoms revealed that the molecule is assembled from a single polyketide chain. researchgate.net Similar techniques have been used to confirm the biosynthetic origins of paxisterol (B1678562) in Penicillium and the pigment tenellin (B611285) in the fungus Beauveria bassiana. researchgate.netnih.gov
In plants, acetate is the precursor to a vast array of secondary metabolites, including terpenoids, which are important for flavor, fragrance, and defense. nih.gov Isotopic labeling studies using ¹³C precursors are employed to trace the flow of carbon through the cytosolic mevalonate (B85504) (MVA) and plastidial methylerythritol phosphate (MEP) pathways, the two routes for terpenoid biosynthesis. nih.govgoogle.com By analyzing the ¹³C patterns in the final terpenoid products, scientists can determine which pathway was used and quantify the metabolic flux.
Role in Amino Acid and Protein Biosynthesis Studies (e.g., SILAC)
While the classic Stable Isotope Labeling by Amino acids in Cell culture (SILAC) technique involves supplying pre-labeled amino acids to the growth medium, using a labeled carbon source like Sodium Acetate-¹³C, d₃ represents an alternative metabolic labeling strategy. In this approach, the organism synthesizes its own labeled amino acids de novo from the provided isotopic tracer.
This method is particularly valuable when direct supplementation with labeled amino acids is not feasible or is prohibitively expensive. Studies have demonstrated that microorganisms grown in a defined medium with sodium [1,2-¹³C₂]acetate as the sole carbon source can produce proteins that are uniformly labeled with ¹³C (greater than 95% enrichment). nih.gov These uniformly labeled proteins are ideal for structural and functional studies using Nuclear Magnetic Resonance (NMR) spectroscopy. The labeling patterns of the resulting proteinogenic amino acids can be accurately predicted based on known metabolic pathways, allowing for detailed investigation of protein synthesis and turnover. nih.gov
Isotopic Tracing in Microbial Metabolism and Fermentation Processes
Understanding the metabolic capabilities of microorganisms is crucial for biotechnology and environmental science. Sodium Acetate-¹³C, d₃ allows researchers to probe these processes in detail.
In the field of bioremediation, ¹³C-labeled acetate was used to identify the specific microbes responsible for the reduction of uranium (U(VI)) in a contaminated aquifer. By introducing the labeled acetate, scientists could track its incorporation into the DNA and phospholipid fatty acids of the microbial community. This revealed that bacteria from the Geobacter genus were the primary organisms actively metabolizing the acetate and, by extension, driving the uranium reduction process.
In fermentation studies, labeled acetate helps to quantify the metabolic fluxes in organisms engineered to produce valuable chemicals. For instance, ¹³C-MFA in Yarrowia lipolytica using labeled acetate as the sole carbon source elucidated the metabolic adjustments that allow for the overproduction of lipids, a precursor for biodiesel. isotope.com The study revealed the constant activity of the glyoxylate (B1226380) shunt and the critical role of specific enzymes in directing carbon toward lipid synthesis versus energy production. isotope.com
Enzymatic Reaction Pathway Delineation
By analyzing the distribution of isotopes in the products of metabolic pathways, researchers can infer the activity of specific enzymes. ¹³C-MFA, powered by tracers like Sodium Acetate-¹³C, d₃, can provide quantitative data on the flux through specific enzymatic steps.
For example, metabolic labeling studies in both the yeast Saccharomyces uvarum and insect cells from Spodoptera frugiperda used ¹³C-acetate to trace carbon flow. nih.gov The resulting labeling patterns in amino acids like aspartate and alanine could only be explained if the malic enzyme was an active pathway. nih.gov This demonstrated the enzyme's operational role in the mitochondria of these organisms, where it helps provide NADPH for biosynthetic reactions. nih.gov This approach allows for the functional confirmation of enzymatic activity within the complex and interconnected network of a living cell, which can be difficult to assess by in vitro enzyme assays alone.
Mechanistic Organic Chemistry Studies with Labeled Acetate
Beyond biology, isotopic labeling is a cornerstone technique for elucidating reaction mechanisms in organic chemistry. consensus.appresearchgate.netmusechem.com While specific examples focusing solely on Sodium Acetate-¹³C, d₃ in non-biological organic reactions are highly specialized, the principles are broadly applicable. Labeled compounds are used to track the fate of specific atoms during a chemical transformation.
For instance, a labeled acetate could be used in a condensation or rearrangement reaction. By determining the precise location of the ¹³C and deuterium (B1214612) atoms in the final product using NMR or mass spectrometry, chemists can distinguish between proposed mechanisms. This can confirm whether a particular bond was broken, if a skeletal rearrangement occurred, or if an intermediate was symmetrical. Such studies, often involving the measurement of kinetic isotope effects, provide unambiguous evidence for proposed reaction pathways that would be impossible to obtain otherwise. acs.org
Investigation of Isotopic Effects and Kinetic Phenomena
Primary and Secondary Kinetic Isotope Effects (KIE)
The Kinetic Isotope Effect (KIE) is a change in the reaction rate that occurs when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH). wikipedia.org The study of KIEs is crucial for elucidating reaction mechanisms. researchgate.netmdpi.com
Primary Kinetic Isotope Effects (PKIE) are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For instance, replacing a 12C with a 13C at a position where a bond is cleaved will lead to a primary KIE. Because the 13C forms a slightly stronger bond, more energy is required to break it, resulting in a slower reaction rate and a KIE (k12/k13) typically greater than 1. A study using Time-Resolved ElectroSpray Ionization Mass Spectrometry (TRESI-MS) measured a primary 12C/13C isotope effect (k12/k13) of 1.09 ± 0.02 for the hydrolysis of p-nitrophenyl acetate (B1210297), indicating that the bond to the carbonyl carbon is significantly altered in the transition state. mdpi.com
Secondary Kinetic Isotope Effects (SKIE) arise when the isotopic substitution is at a position where bonds are not broken or formed during the rate-determining step. wikipedia.orgprinceton.edu These effects are generally smaller than PKIEs but provide valuable information about changes in the steric or electronic environment of the isotopic center during the reaction. wikipedia.orgprinceton.edu For Sodium Acetate-d3, substituting the hydrogen atoms of the methyl group with deuterium (B1214612) leads to a β-secondary KIE in reactions involving the carbonyl group. These effects are often related to changes in hybridization. For example, a change from sp3 hybridization in the reactant to a more sp2-like character in the transition state typically results in a normal SKIE (kH/kD > 1), while a change from sp2 to sp3 results in an inverse SKIE (kH/kD < 1). princeton.edu
Computational studies on the addition of methanol (B129727) to methyl thioacetate (B1230152), a close analog of acetate, have been used to interpret experimental β-deuterium isotope effects in enzymatic reactions, such as the hydrolysis of acetylthiocholine (B1193921) by acetylcholinesterase. icm.edu.pl These calculations help to model the structure of the transition state. icm.edu.pl
| Reaction | Isotopic Substitution | Type of KIE | Observed/Calculated Value (kL/kH) | Significance |
|---|---|---|---|---|
| Hydrolysis of p-nitrophenyl acetate | 12C/13C at carbonyl carbon | Primary | 1.09 ± 0.02 | Indicates C-O bond cleavage is part of the rate-determining step. mdpi.com |
| Equilibrium addition of methanol to methyl thioacetate (Computational) | H/D at methyl group (β-position) | Secondary (Equilibrium) | D3Keq = 0.965 | Suggests a more sterically crowded transition state upon nucleophilic attack. icm.edu.pl |
| Acetylcholinesterase-catalyzed hydrolysis of acetylthiocholine (Experimental) | H/D at methyl group (β-position) | Secondary | D3kE = 0.90 ± 0.03 | The highly inverse KIE suggests significant compression of the transition state by the enzyme. icm.edu.pl |
Equilibrium Isotope Effects (EIE)
Equilibrium Isotope Effects (EIEs) refer to the change in an equilibrium constant of a reaction when a reactant is substituted with a heavier isotope. researchgate.net These effects arise from the same zero-point energy differences that cause KIEs but apply to reversible reactions that have reached equilibrium. researchgate.net An EIE is the ratio of the equilibrium constant for the light isotopologue to that of the heavy one (K L/K H).
| Solvent | Equilibrium | Equilibrium Constant | EIE (KH/KD) |
|---|---|---|---|
| H2O | CH3COOH + H2O ⇌ CH3COO- + H3O+ | KH | ~3 |
| D2O | CH3COOD + D2O ⇌ CH3COO- + D3O+ | KD |
Note: The value represents the general observation that the acid dissociation constant for a carboxylic acid is approximately three times smaller in D₂O than in H₂O. chem-station.com
EIEs are also critical for interpreting KIEs in reactions that proceed through a multi-step mechanism, such as SN1 reactions, where the KIE can be approximated by the EIE of a preceding step. nih.gov
Solvent Isotope Effects (SIE)
When a reaction is performed in a deuterated solvent like heavy water (D2O) instead of H2O, any observed change in the reaction rate is known as a Solvent Isotope Effect (SIE). chem-station.com These effects can be significant and are often used to probe reaction mechanisms, particularly the role of the solvent and proton transfer steps. chem-station.comiaea.org
For reactions involving acetate, the SIE can be pronounced. The hydrolysis of acetic anhydride, for example, shows a significant kinetic solvent isotope effect when the reaction is carried out in D2O versus H2O. acs.org The esterase activity of human carbonic anhydrase on p-nitrophenyl acetate was reported to exhibit an inverse solvent isotope effect (D2O(kcat/Km) = 0.73), which was attributed to the formation of a tetrahedral intermediate in a rapid equilibrium step before the rate-limiting step. mdpi.com
The magnitude of the SIE is often interpreted using fractionation factors (φ), which quantify the preference of an exchangeable proton site for deuterium over hydrogen relative to the bulk solvent. chem-station.commdpi.com In the case of the acid dissociation of acetic acid, the difference in the fractionation factors of the hydronium ion and the carboxylic acid proton leads to the observed EIE. chem-station.com An inverse SIE (kH2O/kD2O < 1) often suggests that a reactant state O-H bond has a higher vibrational frequency than the corresponding bond in the transition state, or it can indicate a pre-equilibrium step involving the solvent before the rate-determining step. chem-station.commdpi.com
Computational Chemistry and Theoretical Modeling of Isotope Effects
Computational chemistry provides an indispensable tool for predicting and interpreting isotope effects. researchgate.net Quantum mechanical (QM) methods, often in combination with molecular mechanics (MM) in QM/MM approaches, allow for the calculation of transition state geometries and vibrational frequencies, which are the basis for isotope effects. nih.gov
These computational approaches allow researchers to:
Model transition state structures that cannot be observed directly.
Distinguish between different possible reaction mechanisms by comparing calculated KIEs with experimental values. nih.gov
| System | Computational Method | Calculated Effect | Value |
|---|---|---|---|
| Equilibrium addition of methanol to methyl thioacetate | Ab initio quantum mechanics | β-deuterium EIE (D3Keq) | 0.965 |
| Equilibrium addition of methoxide (B1231860) ion to methyl thioacetate (with 3 H₂O) | Ab initio quantum mechanics | β-deuterium EIE (D3Keq) | 1.086 |
Data from a computational study aimed at interpreting the β-deuterium isotope effect in acetylcholinesterase catalysis. icm.edu.pl
Methodological Advancements and Instrumental Development Driven by Isotopic Probes
Development of Novel Analytical Protocols Utilizing Sodium Acetate-13C, d3
The unique isotopic signature of this compound, where carbon atoms are replaced by their heavier ¹³C isotope and hydrogen atoms by deuterium (B1214612), makes it an invaluable tool in the development of new analytical methods. These protocols are crucial for accurately tracing metabolic pathways and quantifying metabolites in complex biological samples.
One notable application is in mass spectrometry (MS)-based experiments, where deuterated labeled compounds like Sodium Acetate-d3 function as internal standards. isotope.com This allows for precise quantification by compensating for variations during sample preparation and analysis. The use of such standards is a cornerstone of modern quantitative metabolomics.
In a broader context, stable isotope labeling, in general, is fundamental to overcoming major challenges in metabolomics, including metabolite identification and flux analysis. nih.gov The development of analytical tools with high mass resolution has enabled the widespread use of stable isotopes for these purposes. nih.gov For instance, the Isotopic Ratio Outlier Analysis (IROA) technique utilizes samples labeled with different percentages of ¹³C (e.g., 5% and 95%) to distinguish biological signals from experimental artifacts and to determine the exact number of carbon atoms in a molecule. frontiersin.org This significantly aids in the accurate determination of molecular formulae. frontiersin.org
Novel analytical workflows are continuously being developed to analyze non-targeted metabolome-wide stable isotope labeling data. nih.gov These methods allow for the detection of metabolic flux changes without prior knowledge of the metabolic pathways involved. nih.gov This is a significant step forward from traditional targeted analyses, which require detailed a priori knowledge.
Enhancements in NMR Pulse Sequences for Labeled Tracers
The presence of both ¹³C and deuterium in this compound has spurred advancements in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the design of sophisticated pulse sequences. These enhancements are aimed at improving the sensitivity and resolution of NMR experiments for studying labeled tracers.
The combination of ¹³C and deuterium labeling has been critical in the structural determination of large proteins. nih.gov Deuterium labeling, in particular, helps to improve the resolution and sensitivity of protein NMR spectra. nih.gov For smaller molecules and metabolic studies, specialized pulse sequences are employed to transfer polarization from hyperpolarized parahydrogen to the ¹³C nucleus, resulting in significant signal enhancement. nih.gov For example, the ESOTHERIC (Enhanced Spin Order Transfer via Relayed INADEQUATE Correlation) pulse sequence has been used to achieve a theoretical spin order transfer of nearly 95% in some systems. nih.gov This technique has demonstrated signal enhancements of over 20,000 times for the carboxylate ¹³C NMR signal of an acetate (B1210297) derivative compared to thermally polarized samples. nih.gov
Furthermore, indirect detection methods, where the signal of protons attached to ¹³C nuclei is observed (¹H-[¹³C]-NMR), offer a significant sensitivity advantage over direct ¹³C detection. researchgate.netresearchgate.net This has made ¹H-[¹³C]-NMR the preferred method for metabolic studies requiring high spatial or temporal resolution. researchgate.net The development of pulse sequences like POCE (Proton Observed Carbon Editing) allows for the specific detection of ¹³C enrichment in various metabolite positions. researchgate.net
| Pulse Sequence | Application | Key Advantage |
| ESOTHERIC | Hyperpolarization transfer to ¹³C | Massive signal enhancement |
| POCE | ¹H-[¹³C]-NMR spectroscopy | High sensitivity for detecting ¹³C enrichment |
| INADEQUATE | ¹³C-¹³C correlation spectroscopy | Provides direct carbon framework information |
Optimization of MS Ionization and Fragmentation Techniques for Isotopic Analysis
The analysis of isotopically labeled compounds like this compound by mass spectrometry (MS) has driven significant optimization of ionization and fragmentation techniques. The goal is to maximize the information obtained from the isotopic patterns and fragmentation pathways.
Electrospray ionization (ESI) is a widely used "soft" ionization technique that typically yields intact protonated or deprotonated molecules, which is advantageous for determining the molecular mass of an analyte. nih.gov However, to gain structural information, fragmentation is necessary. Techniques like collision-induced dissociation (CID) are commonly employed to induce fragmentation and generate product ions that reveal the structure of the molecule. nih.gov
The presence of stable isotopes creates a distinct isotopic fine structure in the mass spectrum, which is crucial for confirming the elemental formula of a compound. nih.gov High-resolution mass spectrometry is pivotal in this regard, as it allows for the accurate measurement of mass-to-charge ratios and the resolution of isotopic peaks. nih.gov
For isotopically labeled compounds, the fragmentation patterns can be used to trace the fate of the labeled atoms through metabolic pathways. The analysis of these patterns has been enhanced by computational methods, including the development of fragmentation trees that can annotate peaks with molecular formulas and explain fragmentation pathways. db-thueringen.de This is particularly useful for identifying unknown metabolites that are not present in spectral libraries. db-thueringen.deresearchgate.net Furthermore, machine learning algorithms are increasingly being used to predict MS/MS spectra and improve the identification of small molecules. annualreviews.org
| Technique | Purpose | Advantage in Isotopic Analysis |
| Electrospray Ionization (ESI) | Soft ionization to produce intact molecular ions | Preserves the isotopic signature of the intact molecule |
| Collision-Induced Dissociation (CID) | Fragmentation of molecular ions | Reveals structural information and the location of isotopic labels |
| High-Resolution Mass Spectrometry | Accurate mass measurement | Resolves isotopic fine structure for formula determination |
| Fragmentation Tree Analysis | Computational interpretation of spectra | Elucidates fragmentation pathways of labeled compounds |
Integration of Labeled Compounds in Multi-Omics Research Workflows (Non-Human)
The use of stable isotope-labeled compounds is a cornerstone of multi-omics research, enabling the integration of data from metabolomics, proteomics, and genomics to gain a systems-level understanding of biological processes in non-human organisms.
In metabolomics, stable isotope labeling is essential for tracing the flow of atoms through metabolic networks, a field known as metabolic flux analysis. nih.govtandfonline.com By feeding organisms labeled substrates, researchers can track the incorporation of isotopes into various metabolites, providing a dynamic view of metabolism that is not possible with static concentration measurements. tandfonline.com This approach has been used to study the metabolism of various organisms, including microbes and plants. nih.govresearchgate.net For example, studies in poultry have used metabolomics to understand the role of gut microbiota in producing short-chain fatty acids like acetate, which have immunomodulatory effects. frontiersin.org
The integration of stable isotope labeling with genomics and transcriptomics allows for the discovery of novel metabolic pathways and the genes that encode them. researchgate.net By correlating the labeling patterns of metabolites with gene expression data, it is possible to link specific genes to metabolic functions. researchgate.net This multi-omics approach has been instrumental in identifying novel metabolites and understanding their biosynthetic pathways. nih.gov For instance, combining ¹⁵N-labeling with genomic and metabolomic approaches has led to the discovery of new natural products and their corresponding gene clusters. researchgate.net
The data generated from these multi-omics experiments are often complex, requiring sophisticated computational tools for analysis and integration. The development of workflows to analyze non-targeted, metabolome-wide stable isotope labeling data represents a significant advancement in this area. nih.gov These workflows enable researchers to detect changes in metabolic fluxes across the entire metabolome and to contextualize unidentified compounds within known metabolic pathways. nih.gov
Selected Research Case Studies and Emerging Applications Excluding Human Clinical Data
Tracing Carbon Flux in Plant Metabolism and Photosynthesis
Isotopically labeled acetate (B1210297) is instrumental in dissecting the complex interplay between photosynthesis and heterotrophic metabolism in plants and algae. Acetate can be metabolized into essential building blocks, and its utilization can influence photosynthetic activity. nih.gov
In studies with the green alga Chlamydomonas reinhardtii, which can grow using either light and CO₂ (photoautotrophy) or acetate as a carbon source (heterotrophy), ¹³C-labeled acetate has been used to determine the relative contributions of these two metabolic modes. nih.gov Research has shown that increasing concentrations of acetate in the growth medium can lead to a reduction in the maximum rates of net O₂ evolution and CO₂ fixation, indicating a partial inhibition of photosynthesis. nih.gov By using acetate with a distinct ¹³C signature compared to the inorganic carbon source, researchers can trace the flow of carbon from acetate into the cell's biomass and metabolic intermediates, revealing how the organism balances these two carbon sources. nih.gov
Furthermore, the production of ¹³C-labeled cellooligosaccharides (COS) is a key application related to plant biomass. diva-portal.org This process involves growing bacteria like Acetobacter xylinum on ¹³C-labeled glucose to produce isotopically enriched bacterial cellulose (B213188). This labeled cellulose is then enzymatically hydrolyzed to yield ¹³C-labeled COS. These labeled sugars are crucial for nuclear magnetic resonance (NMR) studies to investigate the interactions between plant-derived carbohydrates and biomass-degrading enzymes, which is fundamental to understanding plant cell wall deconstruction for biofuels and other bioproducts. diva-portal.org
Investigation of Acetate Utilization in Specific Animal Models (e.g., Rodents, Livestock)
Sodium Acetate-13C, d3 and other isotopologues are pivotal in non-clinical animal studies for investigating energy metabolism, particularly the tricarboxylic acid (TCA) cycle, in various organs.
In rodent models, deuterated sodium acetate (sodium acetate-d3) has been used to non-invasively track the breakdown of acetate via the TCA cycle in the liver of both lean and fatty liver model rats. researchgate.net These studies help elucidate alterations in mitochondrial oxidative metabolism that are associated with hepatic disorders. researchgate.net Similarly, ¹³C-labeled acetate has been employed to monitor Krebs cycle metabolism in the liver by observing the appearance of the ¹³C label in downstream metabolites like glutamate (B1630785). researchgate.net In mouse models with tumors, infusions of ¹³C-labeled glucose have demonstrated the local production of ¹³C-labeled acetate within the tumor tissue, highlighting a pathway of de novo acetate synthesis from pyruvate (B1213749). biorxiv.org
In larger animal models, such as pigs, hyperpolarized [1-¹³C]acetate is used to assess real-time cardiac metabolism. researchgate.net Following injection, the conversion of labeled acetate to [1-¹³C]acetyl-carnitine in the heart muscle can be monitored using magnetic resonance spectroscopy. This provides a dynamic view of fatty acid oxidation and energy metabolism in a beating heart, offering insights into myocardial health and function. researchgate.net
Table 1: Research Applications of Labeled Acetate in Animal Models
| Animal Model | Labeled Acetate Isotope | Research Focus | Key Findings | Citation(s) |
|---|---|---|---|---|
| Rat | Sodium acetate-d3 | Tracking hepatic TCA cycle metabolism in lean vs. fatty liver models. | Demonstrated the feasibility of using deuterium (B1214612) metabolic imaging (DMI) to track acetate breakdown; found similar intrahepatic acetate uptake in both lean and fatty liver groups. | researchgate.net |
| Mouse | ¹³C₂-Acetate (from ¹³C-glucose) | Investigating de novo acetate production in sarcoma tumors. | Found that metabolites like pyruvate and lactate (B86563) were much higher in the tumor than in serum, indicating local production of acetate from glucose. | biorxiv.org |
| Pig | Hyperpolarized [1-¹³C]acetate | Assessing real-time myocardial metabolism. | Proved the feasibility of using hyperpolarized acetate to monitor its conversion to acetyl-carnitine, providing a measure of metabolic activity in the heart. | researchgate.net |
| Human Cells (in vitro) | ¹³C₂; d3 sodium acetate | Used as an internal standard for quantifying acetate release. | Enabled precise measurement of acetate metabolism in human endothelial cells, linking it to cellular transition processes. | nih.gov |
Characterization of Microbial Metabolic Networks in Industrial Bioreactors and Environmental Systems
Stable isotope tracers like this compound are essential for metabolic flux analysis (MFA) in microorganisms, providing a quantitative understanding of how cells utilize carbon sources to produce valuable compounds or to perform specific functions.
In bioreactors, a combination of [2-¹³C]acetate and sodium acetate-d3 was used to probe the central carbon metabolism of the anammox bacterium Kuenenia stuttgartiensis. oup.com The tracing experiments revealed that this bacterium did not assimilate acetate; instead, the observed acetate oxidation was attributed to a different, low-abundance microorganism in the bioreactor's microbial community. oup.com This highlights the power of isotopic labeling to differentiate metabolic activities within a mixed microbial population.
In the context of industrial biotechnology, ¹³C-MFA has been applied to Bacillus licheniformis, a bacterium used to produce poly-γ-glutamic acid (γ-PGA). nih.gov By growing the bacteria on [1,2-¹³C] glucose, researchers could map the redistribution of metabolic fluxes in engineered strains, connecting genetic modifications to changes in pathway utilization and enhanced γ-PGA production. nih.gov
At the field scale, ¹³C-labeled acetate has been used to identify microorganisms responsible for the bioremediation of contaminants. nih.gov In an experiment at a uranium-contaminated aquifer, ¹³C-acetate was added to stimulate microbial activity. By analyzing the incorporation of ¹³C into the DNA and phospholipid fatty acids (PLFA) of the microbes, researchers could directly identify the active bacteria, such as Geobacter and various sulfate (B86663) reducers, that were responsible for the reduction and immobilization of uranium. nih.gov
Table 2: Use of Labeled Acetate in Microbial Systems
| Microbial System | Labeled Acetate Isotope | Application | Key Findings | Citation(s) |
|---|---|---|---|---|
| K. stuttgartiensis Bioreactor | [2-¹³C]acetate, Sodium acetate-d3 | Characterizing central carbon metabolism. | K. stuttgartiensis did not utilize acetate; oxidation was performed by a minor population, demonstrating metabolic specialization in a mixed culture. | oup.com |
| Bacillus licheniformis | [1,2-¹³C] glucose (as precursor) | Metabolic flux analysis for enhanced γ-PGA production. | Revealed that engineered strains redirected carbon flux through specific pathways to improve the yield of the desired biopolymer. | nih.gov |
| Contaminated Aquifer | ¹³C-labeled acetate | Identifying microbes for in-situ uranium bioremediation. | Confirmed that Geobacter and sulfate-reducing bacteria were the key organisms incorporating acetate and driving uranium reduction in the field. | nih.gov |
Applications in Food Science for Authenticity and Origin Determination
Sodium acetate is used in the food industry as a preservative and pH control agent. thegoodscentscompany.com The isotopic composition of food components, including organic acids like acetate, can provide valuable information for verifying food authenticity and geographical origin. Stable isotopes such as ¹³C serve as natural tracers. researchgate.net
The principle relies on the fact that the isotopic ratios (e.g., ¹³C/¹²C) of plant-derived products are influenced by the plant's photosynthetic pathway, the geographical location of growth (climate, altitude), and agricultural practices. These factors create distinct isotopic fingerprints. While direct case studies focusing specifically on this compound for food authenticity are not prominent, the underlying methodology of using stable isotope analysis is well-established. researchgate.net
For example, the ¹³C content of vinegar (acetic acid) can help distinguish between vinegar produced from C4 plants (like corn or sugar cane) versus C3 plants (like grapes or apples). Adulteration of a C3-plant-based vinegar with cheaper, C4-plant-derived acetic acid could be detected by measuring the resulting shift in the ¹³C isotopic signature. Labeled compounds like this compound are used in these analytical methods as internal standards to ensure the accuracy and precision of the mass spectrometry measurements required for this type of authentication.
Environmental Biogeochemistry and Transformation Pathway Studies
The stable carbon isotopic composition (δ¹³C) of acetate is a sensitive indicator of the biogeochemical processes involved in its production and consumption in various environments. ogeochem.jp
In sub-seafloor sediments, the δ¹³C of acetate helps to unravel the complex web of microbial activity. ogeochem.jp Studies in the Sea of Okhotsk have shown that the isotopic signature of acetate can distinguish between its production via fermentation versus acetogenesis (the synthesis of acetate from CO₂ or other organic precursors). The data indicated that in methanogenic zones, acetate was isotopically depleted in ¹³C relative to the total organic carbon, suggesting a significant contribution from acetogenic bacteria. ogeochem.jp
In environmental remediation research, understanding the transformation pathways of pollutants is critical. Isotope tracing can elucidate the microbial breakdown of complex organic molecules. For instance, studies on chloroacetamide herbicides propose transformation pathways that yield metabolites like ethanesulfonic acid and oxanilic acid. uiowa.edu The use of isotopically labeled parent compounds in controlled experiments allows for the unambiguous identification of such transformation products and the confirmation of proposed degradation pathways.
Furthermore, acetate is a central intermediate in the anaerobic food web that leads to methane (B114726) production. nasa.gov The isotopic composition of both the methyl and carboxyl carbons of acetate can constrain the relative importance of different methane production pathways (acetoclastic methanogenesis vs. CO₂ reduction) in environments like freshwater wetlands and marine sediments. nasa.gov
Table 3: Applications in Environmental and Biogeochemical Studies
| Environmental System | Research Focus | Analytical Method | Key Findings | Citation(s) |
|---|---|---|---|---|
| Sub-seafloor Sediments | Tracing acetate production and consumption pathways. | Stable Carbon Isotope Analysis (irm-LC/MS) | δ¹³C values of acetate revealed contributions from both fermentation and acetogenesis, depending on the geochemical zone (sulfate-reducing vs. methanogenic). | ogeochem.jp |
| Contaminated Aquifer | Identifying microbial pathways for pollutant reduction. | ¹³C-labeling of DNA and Phospholipid Fatty Acids (PLFA) | Directly linked acetate consumption to specific microbial groups (Geobacter) responsible for uranium bioremediation. | nih.gov |
| Anoxic Sediments | Understanding methane production pathways. | Pyrolysis and Isotope Ratio Mass Spectrometry | The isotopic signature of acetate is a critical parameter for modeling the carbon isotope budget and determining the dominant methanogenic pathways. | nasa.gov |
Future Perspectives and Emerging Directions in Isotopic Labeling Research
Integration with Advanced Imaging Modalities (e.g., Hyperpolarized Magnetic Resonance)
The convergence of isotopic labeling with advanced imaging techniques, most notably hyperpolarized Magnetic Resonance Imaging (MRI), represents a significant leap forward in the non-invasive, real-time study of metabolic processes. Hyperpolarization can boost the MRI signal of ¹³C-labeled molecules by more than 10,000-fold, enabling the visualization of metabolic pathways in vivo with unprecedented sensitivity. nih.gov
Detailed Research Findings:
The use of hyperpolarized [1-¹³C]acetate has been demonstrated in preclinical models to investigate oxidative metabolism. sigmaaldrich.com Furthermore, studies have explored the use of doubly labeled acetate (B1210297), such as [1,2-¹³C₂]acetate-d₃, in dissolution dynamic nuclear polarization (D-DNP) experiments. core.ac.uk These experiments have shown that deuteration can lead to longer longitudinal relaxation times (T₁) for the ¹³C nuclei, which is advantageous for tracking metabolic processes over extended periods. core.ac.ukresearchgate.net For instance, the T₁ of the carboxyl carbon (C1) in [1,2-¹³C₂]acetate-d₃ was measured to be 78.5 ± 0.5 seconds, significantly longer than its protonated counterpart. core.ac.uk This extended signal lifetime allows for more detailed observation of the conversion of acetate into other metabolites within living systems. core.ac.uk
The development of new hyperpolarized probes is an active area of research. nih.gov While much of the initial clinical research has focused on [1-¹³C]pyruvate, other agents like [2-¹³C]pyruvate and [1-¹³C]alpha-ketoglutarate are being investigated for their potential to probe different metabolic pathways. nih.gov The co-polarization of molecules like [¹³C,¹⁵N₂]urea with ¹³C-pyruvate offers the potential for simultaneous assessment of perfusion and metabolism. nih.gov These advancements pave the way for future studies utilizing hyperpolarized Sodium Acetate-¹³C, d₃ to gain deeper insights into diseases characterized by altered metabolism, such as cancer and cardiovascular disease. nih.gov
Table 1: Spin-Lattice Relaxation Times (T₁) and Polarization Data for Acetate Isotopologues
| Compound | Site | P(¹³C) [%] | ε [-] | T₁ [s] |
| [1,2-¹³C₂]acetate | C1 | 24.1 ± 1.8 | 31,000 | 66.7 ± 1.5 |
| C2 | 5.7 ± 0.3 | 7,400 | 11.0 ± 0.3 | |
| [1,2-¹³C₂]acetate-d₃ | C1 | 19.6 ± 1.7 | 25,000 | 78.5 ± 0.5 |
| C2 | 14.5 ± 2.9 | 18,600 | 35.4 ± 0.4 | |
| Data sourced from a study on hyperpolarization of deuterated metabolites. core.ac.uk This table illustrates the effect of deuteration on the polarization and relaxation properties of ¹³C-labeled acetate. |
High-Throughput Isotopic Tracing Methodologies and Automation
The demand for analyzing large numbers of samples in metabolomics and systems biology has driven the development of high-throughput isotopic tracing methodologies. Automation is a key component of this trend, enabling more rapid and reproducible sample processing and data acquisition.
Detailed Research Findings:
Recent advancements have seen the development of 96-plex chemical tags that allow for the simultaneous analysis of hundreds of samples, significantly reducing the bottleneck in liquid chromatography-mass spectrometry (LC-MS) based metabolomics. chemrxiv.orgnih.gov These methods, while not directly focused on Sodium Acetate-¹³C, d₃, provide a framework for future high-throughput studies using this and other isotopically labeled tracers. The integration of flow-injection probes and automated liquid handlers with NMR spectroscopy can allow for the analysis of up to 200 samples per day. nih.gov
Direct infusion-high-resolution mass spectrometry (DI-HRMS) is another promising technique for high-throughput metabolic flux analysis. mdpi.com This method, termed DI-HRMS-BIT (DI-HRMS-based isotope tracing), offers rapid analysis times and high technical reproducibility, making it ideal for screening applications. mdpi.com The development of software tools for natural abundance correction and data analysis is also crucial for handling the large datasets generated by these high-throughput methods. nih.gov These automated and high-throughput approaches will be instrumental in applying tracers like Sodium Acetate-¹³C, d₃ to large-scale studies, such as screening cell lines for metabolic responses to drug treatments or characterizing metabolic phenotypes across large patient cohorts. nih.govmendeley.com
Expanding Applications in Material Science and Polymer Chemistry
Isotopic labeling is finding increasing use in material science and polymer chemistry for understanding material properties and degradation mechanisms at a molecular level.
Detailed Research Findings:
Isotope-labeled polymers allow researchers to precisely track processes like polymer degradation, surface interactions, and mechanical properties. This is crucial for designing advanced and more sustainable materials. researchgate.netd-nb.info Stable carbon isotopes, such as ¹³C, are particularly valuable for studying the biodegradation of polymers in complex environments like soil, as they allow for the clear differentiation of polymer-derived carbon from naturally occurring organic carbon. springernature.com For example, ¹³C-labeled poly(butylene succinate) (PBS) has been used to provide a holistic picture of its biodegradation process. springernature.com
While direct applications of Sodium Acetate-¹³C, d₃ in this field are less documented, its role as a precursor for the biosynthesis of polymers in certain biological systems could be exploited. For instance, in studies of bioplastics produced by microorganisms, labeled acetate could be used to trace the incorporation of carbon into the polymer backbone. Isotopic labeling is also invaluable for elucidating polymer degradation mechanisms, providing kinetic information about the rate of degradation and aiding in the identification of degradation products. osti.gov The principles of using labeled small molecules to understand larger structures can be extended to the study of various materials where acetate might serve as a building block or be involved in surface modifications.
Theoretical and Computational Modeling of Isotopic Fluxes and Reaction Dynamics
The interpretation of data from isotopic labeling experiments relies heavily on theoretical and computational models. These models are becoming increasingly sophisticated, allowing for more accurate and comprehensive analysis of metabolic fluxes and reaction dynamics.
Detailed Research Findings:
Metabolic Flux Analysis (MFA) and ¹³C-Metabolic Flux Analysis (¹³C-MFA) are powerful techniques for quantifying intracellular metabolic fluxes. nih.gov The development of genome-scale metabolic models (GSMMs) allows for the integration of isotopic labeling data into a broader systemic context. nih.govdrziweidai.com These models can account for a vast number of reactions and metabolites, providing a more complete picture of cellular metabolism. nih.gov
Dynamic metabolic modeling is another key area of development. researchgate.net By fitting kinetic parameters to the time-course data of ¹³C-labeled metabolites, researchers can gain insights into the dynamic behavior of metabolic networks. researchgate.net For example, dynamic modeling of [2-¹³C]acetate infusion in the human brain has been used to determine the kinetic parameters of acetate transport and utilization. researchgate.net Bayesian isotope mixing models are also being used to determine the contributions of different sources to a mixture, accounting for uncertainties in the data. mdpi.com These advanced computational approaches are essential for extracting meaningful biological information from complex datasets generated by tracers like Sodium Acetate-¹³C, d₃. They allow for the quantitative analysis of metabolic pathways, the identification of metabolic bottlenecks, and the prediction of how metabolic fluxes will respond to perturbations. nih.govresearchgate.netnih.gov
Table 2: Kinetic Parameters of Acetate Metabolism in the Human Brain
| Parameter | Value (μmol/g/min) |
| Vtrmax (transport) | 0.30 ± 0.07 |
| Vutmax (utilization) | 0.17 ± 0.03 |
| CMRace (cerebral metabolic rate) | 0.061 ± 0.02 |
| Data from a dynamic metabolic modeling study using [2-¹³C]acetate. researchgate.net These values provide quantitative insights into the kinetics of acetate metabolism in the brain. |
Development of New Synthetic Routes for Complex Multi-Labeled Molecules
The expanding applications of isotopic labeling necessitate the development of new and efficient synthetic routes for producing complex, multi-labeled molecules. The ability to strategically place multiple isotopes (e.g., ¹³C, ²H, ¹⁵N) within a single molecule provides more detailed information in tracing studies.
Detailed Research Findings:
The synthesis of stable isotope-labeled (SIL) compounds, especially those with a significant mass increase from the parent molecule, is crucial for applications like drug discovery and development. nih.govresearchgate.net Traditional methods relying on ¹³C, ²H, and ¹⁵N can be challenging for complex molecules. nih.govresearchgate.net Consequently, there is a continuous effort to devise novel synthetic strategies. nih.gov
Chemists are developing methods for the late-stage introduction of isotopes into complex molecules, which is often more efficient than starting with simple labeled precursors. nih.gov This includes the development of new reagents and catalysts that can facilitate isotopic labeling under mild conditions. nih.gov Biosynthetic approaches, using microorganisms or enzymes, are also employed to create complex labeled compounds that are difficult to produce through chemical synthesis.
The synthesis of multi-labeled molecules like Sodium Acetate-¹³C, d₃, while relatively straightforward, is part of a broader trend towards creating a diverse toolkit of labeled compounds. smolecule.com Researchers are also exploring the use of other stable isotopes, such as ³⁴S, to expand the possibilities for isotopic labeling. nih.govresearchgate.net The development of divergent synthetic routes allows for the production of a series of related labeled compounds from a common intermediate, increasing the efficiency of synthesis. rsc.org These ongoing advancements in synthetic chemistry will provide researchers with an ever-expanding arsenal (B13267) of sophisticated molecular probes for their investigations. alsachim.com
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Sodium Acetate-¹³C, d₃ with high isotopic purity?
- Methodological Answer : Synthesis requires precise control of isotopic labeling to avoid cross-contamination. For ¹³C and deuterium (d₃) incorporation, acetic acid precursors (e.g., acetic-¹³C₂-2,2,2-d₃ acid) are reacted with sodium hydroxide under anhydrous conditions. Isotopic purity (>99 atom% ¹³C and D) is achieved via repeated recrystallization or distillation to remove unlabeled byproducts . Safety protocols (e.g., glovebox use, inert atmosphere) are critical to prevent isotopic exchange with ambient moisture .
Q. How can Sodium Acetate-¹³C, d₃ be characterized to confirm isotopic labeling and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹³C-NMR (126 MHz, CDCl₃) distinguishes labeled carbons (e.g., δ 20.68 ppm for ¹³C-acetate) from unlabeled species. Deuterium labeling is confirmed via mass shifts in ²H-NMR or mass spectrometry .
- Isotope Ratio Mass Spectrometry (IRMS) : Quantifies ¹³C and D enrichment ratios, ensuring compliance with experimental thresholds (e.g., >99 atom%) .
Q. What safety protocols are essential when handling Sodium Acetate-¹³C, d₃ in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory to prevent skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of particulates.
- Decontamination : Equipment must be rinsed with deuterium-depleted water to minimize isotopic contamination .
Advanced Research Questions
Q. How can Sodium Acetate-¹³C, d₃ be used to investigate microbial acetate metabolism in anaerobic bioelectrochemical systems?
- Methodological Answer :
- Isotopic Tracing : Introduce ¹³C-labeled acetate into microbial cultures (e.g., Pseudomonas putida) to track metabolic flux via GC-MS or IC-MS. Purify acetate derivatives (e.g., DM esters) to avoid spectral interference .
- Data Interpretation : Discrepancies in ¹³C enrichment (e.g., 50% in strain gaP vs. 26.5% in 2kgaP) may indicate carbon storage utilization versus direct glucose metabolism .
Q. What experimental design strategies mitigate isotopic dilution in metabolic flux analysis using Sodium Acetate-¹³C, d₃?
- Methodological Answer :
- Pre-Incubation : Starve microbial cultures of unlabeled carbon sources before introducing labeled acetate.
- Control Experiments : Use unlabeled acetate controls to quantify background signals.
- Sampling Frequency : Collect time-resolved samples to capture dynamic isotopic incorporation and correct for dilution effects .
Q. How do NMR spectral artifacts arise when analyzing Sodium Acetate-¹³C, d₃, and how can they be resolved?
- Methodological Answer :
- Artifact Sources : Isobaric interference from unlabeled acetate or incomplete deuteration (e.g., residual protons in d₃-labeled compounds) .
- Resolution Strategies :
- Chromatographic Purification : Use HPLC to isolate labeled acetate before NMR analysis.
- Spectral Editing : Apply DEPT (Distortionless Enhancement by Polarization Transfer) NMR to suppress background noise .
Q. What are the implications of isotopic impurities in Sodium Acetate-¹³C, d₃ for quantitative metabolic studies?
- Methodological Answer : Even minor impurities (e.g., 1% unlabeled acetate) can skew flux calculations. Validate purity via:
- Calibration Curves : Spiking known amounts of unlabeled acetate into labeled samples to model error margins.
- Multi-Isotopomer Analysis : Use tandem MS/MS to differentiate ¹³C₂-D₃ from partially labeled species .
Data Contradiction Analysis
Q. How should researchers address conflicting results in ¹³C enrichment levels between GC-MS and IC-MS datasets?
- Methodological Answer :
- Instrument-Specific Bias : GC-MS may underestimate enrichment due to derivatization losses, while IC-MS offers higher sensitivity for polar metabolites .
- Unified Protocol : Cross-validate results using both techniques and include internal standards (e.g., 3-Acetyldeoxy Nivalenol-¹³C₁₇) to normalize quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
